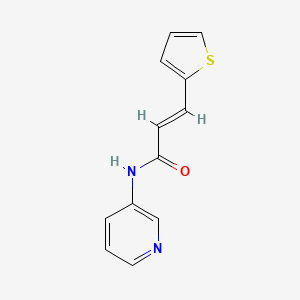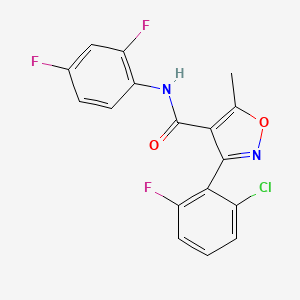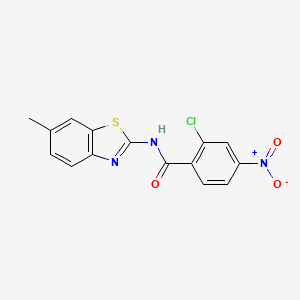![molecular formula C15H14N2O3S B5802253 3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)
3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMA-1 and has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of FMA-1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and protein phosphatases. This inhibition can lead to a wide range of biochemical and physiological effects.
Biochemical and physiological effects:
FMA-1 has been found to have a wide range of biochemical and physiological effects. Some of the effects that have been observed include the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. FMA-1 has also been found to have neuroprotective effects and to improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
FMA-1 has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it has been found to have a wide range of biochemical and physiological effects. However, there are also some limitations to the use of FMA-1 in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on FMA-1. One area of interest is the development of more specific inhibitors of tyrosine kinases and protein phosphatases. Another area of interest is the investigation of the potential use of FMA-1 in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of FMA-1 and its potential off-target effects.
Synthesemethoden
The synthesis of FMA-1 involves the reaction of 2-amino-5-methylphenol with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-furylacrylamide to yield FMA-1. The synthesis of FMA-1 is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
FMA-1 has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields. Some of the areas where FMA-1 has been studied include cancer research, neuroscience, and cardiovascular research.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-4-6-13(18)12(9-10)16-15(21)17-14(19)7-5-11-3-2-8-20-11/h2-9,18H,1H3,(H2,16,17,19,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEQWYUTBAKVTL-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)


![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)

![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)